6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol
Description
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Properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)3-5-14(6-4-9)7-1-2-8(15)13-12-7/h1-2H,3-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGHZKBCRZXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyridazine ring with a difluorinated piperidine moiety, suggests promising interactions with various biological targets. This article explores the biological activity of this compound, synthesizing data from diverse sources, including research studies and case analyses.
Structural Characteristics
The compound is characterized by:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Difluoropiperidine Moiety : A piperidine ring substituted with two fluorine atoms at the 4-position, enhancing lipophilicity and potentially improving receptor binding properties.
Pharmacological Potential
Research indicates that this compound may act as an antagonist at specific receptors involved in neuropharmacology. Preliminary studies suggest its potential efficacy in various biological assays, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in models involving KIF18A modulation, which is crucial for cell cycle regulation .
- Neuropharmacological Effects : Its structural features suggest potential interactions with neurotransmitter systems, although specific receptor targets are yet to be fully elucidated.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Fluoropiperidin-1-yl)pyrimidin-2(1H)-one | Contains a piperidine ring; pyrimidine core | Anticancer activity |
| 5-(4-Methylpiperidin-1-yl)thiazole | Thiazole ring; piperidine derivative | Antimicrobial properties |
| 2-(4-Piperidinyl)quinazolinone | Quinazoline core; piperidine substituent | Antidepressant effects |
This comparison highlights the unique position of this compound within a class of compounds known for diverse pharmacological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their implications for drug development:
- KIF18A Inhibition : Research has demonstrated that compounds targeting KIF18A can significantly inhibit tumor growth in vitro and in vivo models. The modulation of this protein is crucial for developing anticancer therapies .
- Neuropharmacological Studies : Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, indicating potential applications in treating neurological disorders .
- Anticancer Mechanisms : The mechanism by which these compounds exert their anticancer effects often involves disrupting critical signaling pathways associated with cell proliferation and survival .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Pyridazine Ring | A six-membered aromatic ring with two nitrogen atoms. |
| Difluoropiperidine Moiety | A piperidine ring substituted with two fluorine atoms. |
Pharmacological Activity
Preliminary studies indicate that 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol exhibits significant potential as an antagonist at specific receptors involved in neuropharmacology. Its structural similarity to other biologically active compounds suggests it may possess various therapeutic effects, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression.
- Anticancer Activity : Analogous structures have been linked to anticancer properties.
- Antimicrobial Properties : Potential for use against various pathogens has been suggested.
Case Studies
- Neuropharmacological Studies : Research indicates that compounds similar to this compound demonstrate receptor binding affinity that could be leveraged for developing new neuropharmacological agents.
- Cancer Research : Investigations into derivatives of this compound have revealed promising results in inhibiting tumor growth in vitro, suggesting potential applications in oncology.
- Antimicrobial Research : Preliminary assays have shown that this compound may exhibit antimicrobial activity against certain bacterial strains, warranting further exploration in infectious disease treatment.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Fluoropiperidin-1-yl)pyrimidin-2(1H)-one | Piperidine ring; pyrimidine core | Anticancer activity |
| 5-(4-Methylpiperidin-1-yl)thiazole | Thiazole ring; piperidine derivative | Antimicrobial properties |
| 2-(4-Piperidinyl)quinazolinone | Quinazoline core; piperidine substituent | Antidepressant effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
